(2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96 (2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96
Brand Name: Vulcanchem
CAS No.: 131468-89-8
VCID: VC0136076
InChI: InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1
SMILES: CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

(2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96

CAS No.: 131468-89-8

Main Products

VCID: VC0136076

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

(2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96 - 131468-89-8

CAS No. 131468-89-8
Product Name (2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name 4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile
Standard InChI InChI=1S/C15H23NO/c1-11(6-5-9-16)13-10-15(3,4)14(13)8-7-12(2)17/h13-14H,1,5-8,10H2,2-4H3/t13-,14-/m1/s1
Standard InChIKey RVBKTOCMDDHDAM-ZIAGYGMSSA-N
Isomeric SMILES CC(=O)CC[C@@H]1[C@H](CC1(C)C)C(=C)CCC#N
SMILES CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Canonical SMILES CC(=O)CCC1C(CC1(C)C)C(=C)CCC#N
Synonyms (2R,3S)-1,1-DIMETHYL-2-(3-OXOBUTYL)-3-(3-CYANO-1-METHYLENEPROPYL) CYCLOBUTANE, 96
PubChem Compound 2724744
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator